molecular formula C8H9BrO2 B12082364 Phenol, 2-(2-bromoethoxy)- CAS No. 51974-48-2

Phenol, 2-(2-bromoethoxy)-

Cat. No.: B12082364
CAS No.: 51974-48-2
M. Wt: 217.06 g/mol
InChI Key: IMISSWKAYOFVCN-UHFFFAOYSA-N
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Description

Phenol, 2-(2-bromoethoxy)- is an organic compound with the molecular formula C8H9BrO2. It is a derivative of phenol where a bromoethoxy group is attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 2-(2-bromoethoxy)- can be synthesized through the Williamson ether synthesis. This involves the reaction of phenol with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of Phenol, 2-(2-bromoethoxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-(2-bromoethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various ethers depending on the nucleophile used.

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Ethoxy derivatives

Scientific Research Applications

Phenol, 2-(2-bromoethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Phenol, 2-(2-bromoethoxy)- involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The phenol ring can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Phenol, 2-(2-bromoethoxy)- can be compared with other similar compounds such as:

  • Phenol, 2-(2-chloroethoxy)-
  • Phenol, 2-(2-iodoethoxy)-
  • Phenol, 2-(2-fluoroethoxy)-

Uniqueness:

Properties

IUPAC Name

2-(2-bromoethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMISSWKAYOFVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451741
Record name Phenol, 2-(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51974-48-2
Record name Phenol, 2-(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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